N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide
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Overview
Description
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a compound derived from the tetrahydrocarbazole family.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .
Mode of Action
It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biochemical Pathways
The oxidation of similar compounds has been used to obtain various functionalized tetrahydrocarbazoles .
Result of Action
The oxidation of similar compounds can lead to the formation of various functionalized tetrahydrocarbazoles .
Action Environment
The reaction conditions, including the nature of the oxidant and the concentration of reactants, can influence the outcome of the oxidation process .
Preparation Methods
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide can be compared to other tetrahydrocarbazole derivatives such as:
1,2,3,4-tetrahydrocarbazole: Known for its use in the synthesis of various pharmaceuticals.
5,6,7,8-tetrahydrocarbazole: Exhibits similar biological activities but differs in its substitution pattern.
1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: Used in medicinal chemistry for its unique pharmacological properties.
Properties
IUPAC Name |
2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHYHCNZOPHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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